
diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features bromine and two carboxylate ester groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-3,5-dicarboxylic acid .
Esterification: The carboxylic acid groups are esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid .
Bromination: The bromination step involves treating the ester with bromine in an inert solvent like carbon tetrachloride .
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where the reaction mixture is heated and stirred under controlled conditions.
Purification: The final product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form brominated pyrazole derivatives .
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-hydroxy-1H-pyrazole-3,5-dicarboxylate .
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions often use potassium carbonate or sodium hydroxide as bases.
Major Products Formed:
Brominated Derivatives: These are used in further chemical synthesis and material science.
Hydroxylated Derivatives: These compounds have applications in pharmaceuticals and agrochemicals.
Substituted Derivatives: These are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry: Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds . Biology: It serves as a precursor in the development of biologically active molecules , including enzyme inhibitors and antibiotics . Medicine: The compound is explored for its potential in drug discovery , particularly in the treatment of inflammatory diseases and cancer . Industry: It is utilized in the production of agrochemicals , dyes , and pharmaceuticals .
Mécanisme D'action
The mechanism by which diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate: Contains a chlorine atom instead of bromine, affecting its chemical behavior.
Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate:
Uniqueness: Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate stands out due to its bromine atom, which provides unique reactivity patterns and makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in the realm of chemistry and beyond.
Propriétés
Formule moléculaire |
C9H11BrN2O4 |
|---|---|
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
Clé InChI |
ONXZJYGXQSNZAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


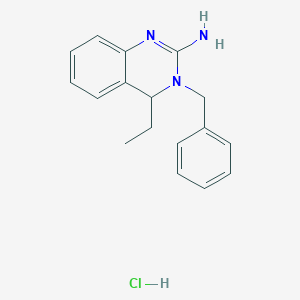

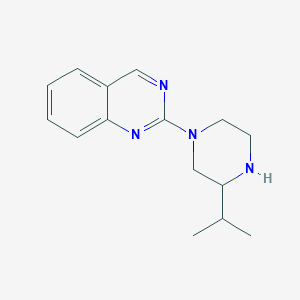
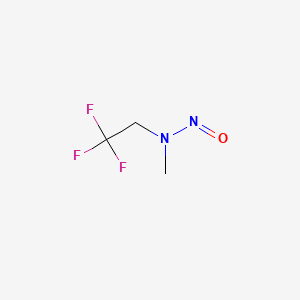
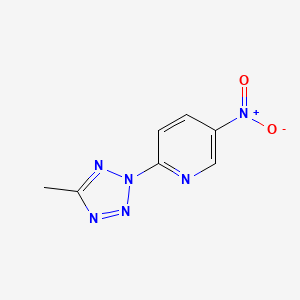
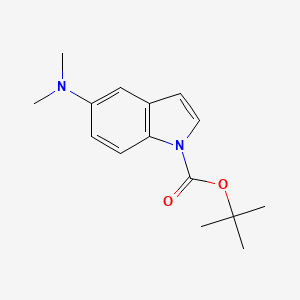
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
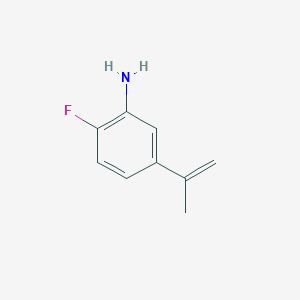
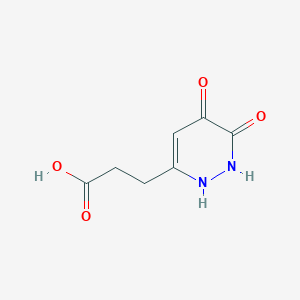
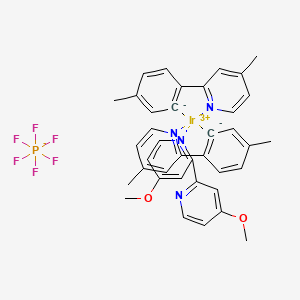
![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
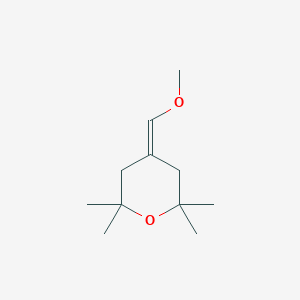
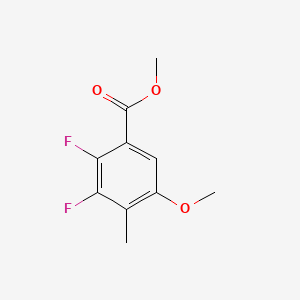
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
